molecular formula C6H10BrN3 B595652 3-Bromo-5-isobutyl-1H-1,2,4-triazole CAS No. 141831-73-4

3-Bromo-5-isobutyl-1H-1,2,4-triazole

Cat. No.: B595652
CAS No.: 141831-73-4
M. Wt: 204.071
InChI Key: RJITVBCZEZOLIH-UHFFFAOYSA-N
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Description

3-Bromo-5-isobutyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C6H10BrN3 and a molecular weight of 204.07 g/mol . It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-isobutyl-1H-1,2,4-triazole typically involves the bromination of 5-isobutyl-1H-1,2,4-triazole. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the triazole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-isobutyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield 3-amino-5-isobutyl-1H-1,2,4-triazole derivatives, while coupling reactions result in various substituted triazoles .

Scientific Research Applications

3-Bromo-5-isobutyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-5-isobutyl-1H-1,2,4-triazole depends on its specific application. In biological systems, it is believed to interact with various molecular targets, including enzymes and receptors, leading to the modulation of specific biochemical pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Bromo-5-isobutyl-1H-1,2,4-triazole lies in its specific substituent at the 5-position, which can influence its chemical reactivity and biological activity. The isobutyl group provides distinct steric and electronic effects compared to other alkyl groups, potentially leading to unique properties and applications .

Biological Activity

3-Bromo-5-isobutyl-1H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring substituted with a bromine atom and an isobutyl group. This unique structure contributes to its biological properties, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For example, compounds structurally similar to this compound have shown effectiveness against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for some related compounds indicate potent activity against pathogens such as Staphylococcus aureus and Candida albicans .

CompoundTarget OrganismMIC (μg/mL)
This compoundS. aureusTBD
Triazole AnalogC. albicans0.25
Triazole AnalogA. fumigatus0.25

Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects in various cancer cell lines. The mechanism often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis.

In one study, derivatives exhibited IC50 values ranging from 1.95 to 4.24 μM against cancer cell lines such as MCF-7 and HCT-116 . The following table summarizes the anticancer activity of related compounds:

CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

Antimicrobial Mechanism : Similar triazoles disrupt cell wall synthesis or inhibit essential metabolic pathways in bacteria and fungi.

Anticancer Mechanism : The inhibition of thymidylate synthase leads to reduced DNA synthesis and subsequent apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies on triazoles indicate that the presence of halogen substituents (like bromine) and alkyl groups significantly influence biological activity. For instance:

  • Electron-donating groups enhance potency against cancer cell lines.
  • Halogens improve antifungal activity by increasing lipophilicity and altering membrane permeability .

Case Study 1: Anticancer Activity Evaluation

In a systematic evaluation of triazole derivatives, researchers synthesized several compounds based on the 1,2,4-triazole scaffold. Among these, one derivative exhibited superior anticancer properties with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various triazoles against clinical isolates of Staphylococcus aureus. The results highlighted that certain structural modifications led to enhanced antibacterial activity .

Properties

IUPAC Name

3-bromo-5-(2-methylpropyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJITVBCZEZOLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670521
Record name 3-Bromo-5-(2-methylpropyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141831-73-4
Record name 5-Bromo-3-(2-methylpropyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(2-methylpropyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-isobutyl-1H-1,2,4-triazole
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